molecular formula C20H25NO2 B14072065 N-methyl-L-leucine benzhydryl ester

N-methyl-L-leucine benzhydryl ester

Cat. No.: B14072065
M. Wt: 311.4 g/mol
InChI Key: GKTRRNWREYWJAX-SFHVURJKSA-N
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Description

N-methyl-L-leucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of the amino acid leucine, where the amino group is methylated, and the carboxyl group is esterified with benzhydryl alcohol. This compound is used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-L-leucine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-leucine with a benzhydryl group. This is followed by the methylation of the amino group using diazomethane . The benzhydryl esters offer several beneficial features such as simple preparation, stability to methylation, and selective deprotection under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar protection and methylation strategies as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-leucine benzhydryl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.

Scientific Research Applications

N-methyl-L-leucine benzhydryl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-L-leucine benzhydryl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The methylation of the amino group can affect the peptide’s stability, folding, and interactions with other molecules . The benzhydryl ester group can be selectively removed under mild conditions, allowing for further modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-L-alanine benzhydryl ester
  • N-methyl-L-valine benzhydryl ester
  • N-methyl-L-isoleucine benzhydryl ester

Uniqueness

N-methyl-L-leucine benzhydryl ester is unique due to its specific structure, which combines the properties of N-methylated amino acids and benzhydryl esters. This combination provides stability during synthesis and allows for selective deprotection, making it a valuable tool in peptide synthesis .

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

benzhydryl (2S)-4-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C20H25NO2/c1-15(2)14-18(21-3)20(22)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3/t18-/m0/s1

InChI Key

GKTRRNWREYWJAX-SFHVURJKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC

Canonical SMILES

CC(C)CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC

Origin of Product

United States

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